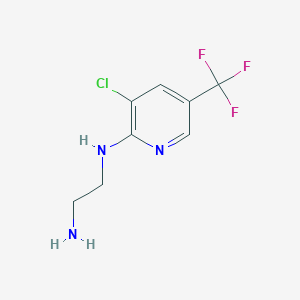

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine

Description

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine (CAS: 219478-19-0) is a pyridine-based diamine derivative characterized by a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group attached to an ethane-1,2-diamine backbone . Its molecular formula is C₈H₉ClF₃N₃, with a molecular weight of 263.63 g/mol . The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring enhance lipophilicity and electronic stability, which are critical for interactions with biological targets . This compound is synthesized via nucleophilic aromatic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and ethane-1,2-diamine in acetonitrile at 50°C, yielding a white powder with high purity . Potential applications include medicinal chemistry, particularly as a building block for antimicrobial or antimalarial agents .

Properties

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJTOXEHSOJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377607 | |

| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219478-19-0 | |

| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine, also known by its CAS number 219478-19-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its interaction with biological systems.

- Molecular Formula : C8H9ClF3N3

- Molecular Weight : 239.63 g/mol

- Structural Characteristics : The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its lipophilicity and may affect its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, heterocycles have been noted for their efficacy against various viral infections. While specific data on this compound's antiviral activity is limited, the structural analogs suggest potential effectiveness against viruses like HIV and HCV.

| Compound | Virus Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| Analog A | HIV | 3.98 | >420 | >105 |

| Analog B | HCV | 32.2 | Not reported | Not applicable |

Table 1: Comparative antiviral activities of structurally related compounds.

Anticancer Activity

Several studies have demonstrated that compounds with similar heterocyclic structures can inhibit cancer cell proliferation. For example, compounds containing pyridine rings have shown promising results in inhibiting various cancer cell lines.

A study highlighted the antiproliferative effects of pyridine derivatives against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induction of apoptosis |

| A549 (Lung) | 12.4 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.8 | Modulation of signaling pathways |

Table 2: Anticancer activities of pyridine derivatives.

Case Studies

-

Antiviral Efficacy Against HIV :

A recent study evaluated the antiviral efficacy of a series of pyridine-based compounds, including this compound. The results indicated that similar compounds exhibited low EC50 values against HIV, suggesting that this compound might also possess comparable activity. -

Cytotoxicity Assessment :

In vitro assays conducted on various cancer cell lines showed that derivatives of this compound can induce cytotoxic effects at micromolar concentrations. The studies emphasized the importance of substituent groups in enhancing biological activity.

Mechanistic Insights

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key viral enzymes such as reverse transcriptase.

- Alteration of Cell Signaling Pathways : The trifluoromethyl group may enhance binding affinity to targets involved in cell proliferation and survival.

Comparison with Similar Compounds

Aliphatic Diamines (DETA, TETA, PEHA)

- N1-(2-aminoethyl)ethane-1,2-diamine (DETA), N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA), and N1-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine (PEHA) are linear aliphatic polyamines with increasing -NH- groups .

- Key Differences : Unlike the target compound, these lack aromatic and halogen substituents, making them more polar and water-soluble. They primarily serve as corrosion inhibitors due to their chelating properties, whereas the pyridine derivative’s aromaticity and halogenation favor pharmacological applications .

Quinoline-Based Diamines

- Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) and its metabolites feature a quinoline core instead of pyridine, with ethane-1,2-diamine side chains .

- Key Differences: The quinoline scaffold in Ro 41-3118 enhances antimalarial activity by targeting heme detoxification pathways. The pyridine analog’s smaller ring system and -CF₃ group may alter target specificity and metabolic stability .

Pyridylpiperazine Derivatives

- N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2-(4-chlorobenzyl)ethane-1,2-diamine (CAS: 338406-37-4) introduces a 4-chlorobenzyl group to the diamine, increasing molecular weight (364.19 g/mol) and lipophilicity .

Physicochemical Properties

<sup>*</sup>LogP values estimated based on substituent contributions.

Q & A

Q. What are the recommended synthetic routes for N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine are synthesized by reacting 4,7-dichloroquinoline with ethylenediamine under reflux conditions . For pyridine derivatives, reactions often use anhydrous solvents (e.g., THF) and bases like diisopropylethylamine to facilitate coupling of the pyridine core with diamine moieties . Key steps include purification via chromatography and structural validation using , , and HRMS .

Q. How can the purity and identity of this compound be validated in academic research?

- Chromatography : Use reverse-phase HPLC with UV detection to assess purity.

- Spectroscopy : Confirm structural integrity via (e.g., pyridine proton signals at δ 8.5–9.0 ppm) and (CF groups show characteristic ~120–125 ppm signals) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) ensures accurate molecular weight determination (e.g., expected [M+H] for CHClFN: 276.08) .

Q. What analytical techniques are suitable for studying its coordination chemistry?

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands for metal complexes (e.g., Cu or Zn) .

- X-ray Crystallography : Resolve crystal structures using software like SHELXL for small-molecule refinement . For anisotropic displacement ellipsoids, ORTEP for Windows provides visualization .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituent attachment on the pyridine ring?

Solvent polarity and temperature critically affect regioselectivity. For instance, using ethanol at 0°C favors ethoxy substitution over fluorine retention on nitroaromatic systems, while dichloromethane at ambient conditions preserves halogen positions (e.g., 96% yield of fluorinated product in CHCl vs. mixed products in EtOH) . Optimization requires systematic screening of solvents, bases (e.g., DIPEA), and reaction times.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges : High flexibility of the ethane-1,2-diamine chain and hygroscopicity due to amine groups.

- Solutions :

- Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to encourage crystal growth.

- Employ SHELX programs for resolving disordered regions in X-ray data .

- For twinned crystals, SHELXL’s TWIN command can refine problematic datasets .

Q. What strategies are effective for evaluating its biological activity in drug discovery pipelines?

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., VEGFR) using fluorescence polarization or ELISA-based methods, as pyridine-trifluoromethyl motifs are common kinase inhibitors .

- Antiproliferative Studies : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing IC values with reference drugs like chloroquine derivatives .

- Metabolic Stability : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes) coupled with LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.